molecular formula C10H9F2N B12968338 2-(Difluoromethyl)-3-methyl-1H-indole

2-(Difluoromethyl)-3-methyl-1H-indole

Cat. No.: B12968338
M. Wt: 181.18 g/mol
InChI Key: VOPXYSYLBOTYIN-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-3-methyl-1H-indole is a chemical compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a difluoromethyl group (-CF2H) and a methyl group (-CH3) attached to the indole ring. Indoles are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-3-methyl-1H-indole can be achieved through various methods. One common approach involves the difluoromethylation of indole derivatives. This process typically employs difluoromethylating reagents such as difluoromethyl sulfone or difluoromethyl iodide in the presence of a base and a catalyst . The reaction conditions often include the use of solvents like acetonitrile and irradiation with blue LEDs to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes utilize metal-based catalysts to transfer the difluoromethyl group to the indole ring. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-3-methyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives .

Scientific Research Applications

2-(Difluoromethyl)-3-methyl-1H-indole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-3-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The difluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The compound may interact with enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethyl)-3-methyl-1H-indole is unique due to the presence of both difluoromethyl and methyl groups on the indole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H9F2N

Molecular Weight

181.18 g/mol

IUPAC Name

2-(difluoromethyl)-3-methyl-1H-indole

InChI

InChI=1S/C10H9F2N/c1-6-7-4-2-3-5-8(7)13-9(6)10(11)12/h2-5,10,13H,1H3

InChI Key

VOPXYSYLBOTYIN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=CC=CC=C12)C(F)F

Origin of Product

United States

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